molecular formula C12H13F6O3P B13701270 Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate

Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate

Cat. No.: B13701270
M. Wt: 350.19 g/mol
InChI Key: DCIKXASZLQVPMA-UHFFFAOYSA-N
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Description

Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate is an organophosphorus compound characterized by the presence of two ethyl groups attached to a phosphonate group, which is further bonded to a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate typically involves the reaction of diethyl phosphite with 3,5-bis(trifluoromethyl)phenyl halides under suitable conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with the halide in the presence of a base to form the desired phosphonate compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, secondary phosphines, and various substituted phosphonates, depending on the specific reagents and conditions used .

Scientific Research Applications

Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and binding affinity. The phosphonate group can participate in coordination chemistry, forming stable complexes with metal ions and other electrophiles .

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphite: A simpler analog without the trifluoromethyl groups, used in similar synthetic applications.

    Bis(3,5-bis(trifluoromethyl)phenyl)phosphine: A related compound with two trifluoromethyl-substituted phenyl groups attached to a phosphine.

Uniqueness

Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate is unique due to the presence of both the phosphonate and trifluoromethyl groups, which confer distinct chemical properties such as increased stability, reactivity, and potential for diverse applications in various fields .

Properties

Molecular Formula

C12H13F6O3P

Molecular Weight

350.19 g/mol

IUPAC Name

1-diethoxyphosphoryl-3,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C12H13F6O3P/c1-3-20-22(19,21-4-2)10-6-8(11(13,14)15)5-9(7-10)12(16,17)18/h5-7H,3-4H2,1-2H3

InChI Key

DCIKXASZLQVPMA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC

Origin of Product

United States

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